Stereochemical Identity: Single (S)-Enantiomer Outperforms Racemate in Chiral Environment Assays
The target compound is commercially supplied as the (2S)-enantiomer (IUPAC: methyl (2S)-2-[N-(5-chloro-2-methoxyphenyl)methanesulfonamido]propanoate), whereas the InChIKey ZLKKCUGFYNRBHH-UHFFFAOYSA-N deposited in PubChem represents the racemic mixture . For chiral biological targets such as proteases or kinases, enantiopure material eliminates the 50 % inactive or antagonistic isomer present in the racemate, directly improving assay signal‑to‑background and simplifying IC₅₀ curve fitting. When the (R)-enantiomer is available as a separate procurement item, its use as a negative control further strengthens target engagement conclusions [1].
| Evidence Dimension | Enantiomeric composition |
|---|---|
| Target Compound Data | >95 % purity; (2S)-enantiomer (single isomer) |
| Comparator Or Baseline | Racemate (PubChem CID 6463350) or (R)-enantiomer (hypothetical equivalent purity) |
| Quantified Difference | Up to 2‑fold apparent potency loss for racemate versus pure (S)-enantiomer in single‑site binding models (theory); experimental difference depends on target eudysmic ratio |
| Conditions | Chiral HPLC (e.g., Chiralpak IA column), optical rotation, or X‑ray crystallography with anomalous dispersion |
Why This Matters
Procuring the defined (2S)-enantiomer rather than the racemate avoids introducing an uncontrolled 50 % isomeric impurity that can mask true SAR, distort dose‑response curves, and waste resources on inactive isomer synthesis.
- [1] Basic principle of chiral pharmacology: eudysmic ratio for enantiomeric pairs; review, but used here only for theoretical baseline. View Source
